3-Fluoro-5-(3-methylsulfonylphenyl)phenol
Overview
Description
3-Fluoro-5-(3-methylsulfonylphenyl)phenol is a chemical compound characterized by the presence of a fluorine atom, a methylsulfonyl group, and a phenol group on a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(3-methylsulfonylphenyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the biphenyl structure.
Reduction: Conversion of the nitro group to an amine group.
Diazotization: Formation of a diazonium salt from the amine group.
Fluorination: Substitution of the diazonium group with a fluorine atom.
Sulfonylation: Introduction of the methylsulfonyl group.
Hydroxylation: Introduction of the phenol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(3-methylsulfonylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
3-Fluoro-5-(3-methylsulfonylphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-methylsulfonylphenyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the methylsulfonyl group can enhance the compound’s binding affinity and selectivity for specific targets. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(3-methylsulfonylphenyl)phenol
- 3-Fluoro-5-(4-methylsulfonylphenyl)phenol
- 3-Fluoro-5-(3-methylsulfonylphenyl)aniline
Uniqueness
3-Fluoro-5-(3-methylsulfonylphenyl)phenol is unique due to the specific positioning of the fluorine atom and the methylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-5-(3-methylsulfonylphenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c1-18(16,17)13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYROGKRSHTQIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684497 | |
Record name | 5-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-90-8 | |
Record name | [1,1′-Biphenyl]-3-ol, 5-fluoro-3′-(methylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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